

Spectroscopic Analysis of 2-Methyl-4-nitropentan-3-ol: A Technical Overview

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Compound of Interest

Compound Name: 2-Methyl-4-nitropentan-3-ol

Cat. No.: B15377656

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Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methyl-4-nitropentan-3-ol**. Due to the absence of experimentally recorded spectra for this specific compound in publicly available databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a secondary alcohol and a nitroalkane. This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the spectroscopic analysis of this molecule and a detailed methodology for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **2-Methyl-4-nitropentan-3-ol** based on typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
-OH	1.0 - 5.0	Broad Singlet	Chemical shift is concentration and solvent dependent.
-CH(OH)	3.5 - 4.5	Multiplet	Deshielded by the adjacent hydroxyl group.
-CH(NO ₂)	4.2 - 4.6	Multiplet	Deshielded by the adjacent nitro group. [1]
-CH(CH ₃) ₂	1.8 - 2.5	Multiplet	
-CH ₃ (next to CH(NO ₂))	~1.6	Doublet	
-CH ₃ (isopropyl)	~0.9	Doublet	
-CH ₃ (isopropyl)	~0.9	Doublet	

¹³C NMR (Carbon NMR)

Carbon	Expected Chemical Shift (ppm)	Notes
-C(OH)	60 - 75	
-C(NO ₂)	80 - 95	
-C(CH ₃) ₂	25 - 35	[2]
-C(CH ₃) (next to CH(NO ₂))	15 - 25	
-C(CH ₃) (isopropyl)	10 - 20	

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Vibration
O-H (Alcohol)	3500 - 3200	Strong, Broad	Stretching (H-bonded) [3] [4] [5]
C-H (Alkane)	3000 - 2850	Strong	Stretching [6] [7]
N=O (Nitro)	1550	Strong	Asymmetric Stretching [6] [8] [9]
N=O (Nitro)	1365	Strong	Symmetric Stretching [6] [8] [9]
C-O (Alcohol)	1150 - 1075	Strong	Stretching (Secondary Alcohol) [3] [10]

Mass Spectrometry (MS)

The molecular weight of **2-Methyl-4-nitropentan-3-ol** (C₆H₁₃NO₃) is 147.17 g/mol .

m/z	Interpretation	Notes
147	[M] ⁺	Molecular ion peak, may be weak or absent. [11] [12]
129	[M - H ₂ O] ⁺	Loss of water from the alcohol. [13] [14] [15]
101	[M - NO ₂] ⁺	Loss of the nitro group. [16]
87	α-cleavage	Fragmentation adjacent to the alcohol.
73	α-cleavage	Fragmentation adjacent to the alcohol. [13]
45	[CH(OH)CH ₃] ⁺	Common fragment for secondary alcohols. [13]
43	[CH(CH ₃) ₂] ⁺	Isopropyl cation.

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and mass spectra for an organic compound like **2-Methyl-4-nitropentan-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Procedure:

- Sample Preparation:
 - Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[17\]](#)[\[18\]](#) The choice of solvent depends on the solubility of the compound.
 - Ensure the sample is free of any solid particles by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.[\[19\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[\[20\]](#)
- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.[\[18\]](#)

- For ^{13}C NMR, a longer acquisition time (20-60 minutes) is generally required due to the lower natural abundance of the ^{13}C isotope.^[18]
- Data Processing:
 - The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
 - Phase and baseline corrections are applied to the spectrum.
 - The chemical shifts are referenced to the internal standard (TMS).
 - Integration of the ^1H NMR signals is performed to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

- Sample Preparation:
 - Liquid Sample (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solid Sample (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
 - Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 , CS_2).
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure solvent) is recorded.
 - The prepared sample is placed in the IR spectrometer.

- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .[\[21\]](#)
- Data Analysis:
 - The obtained spectrum is a plot of transmittance versus wavenumber.
 - The characteristic absorption bands are identified and correlated with specific functional groups using correlation charts.[\[22\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure:

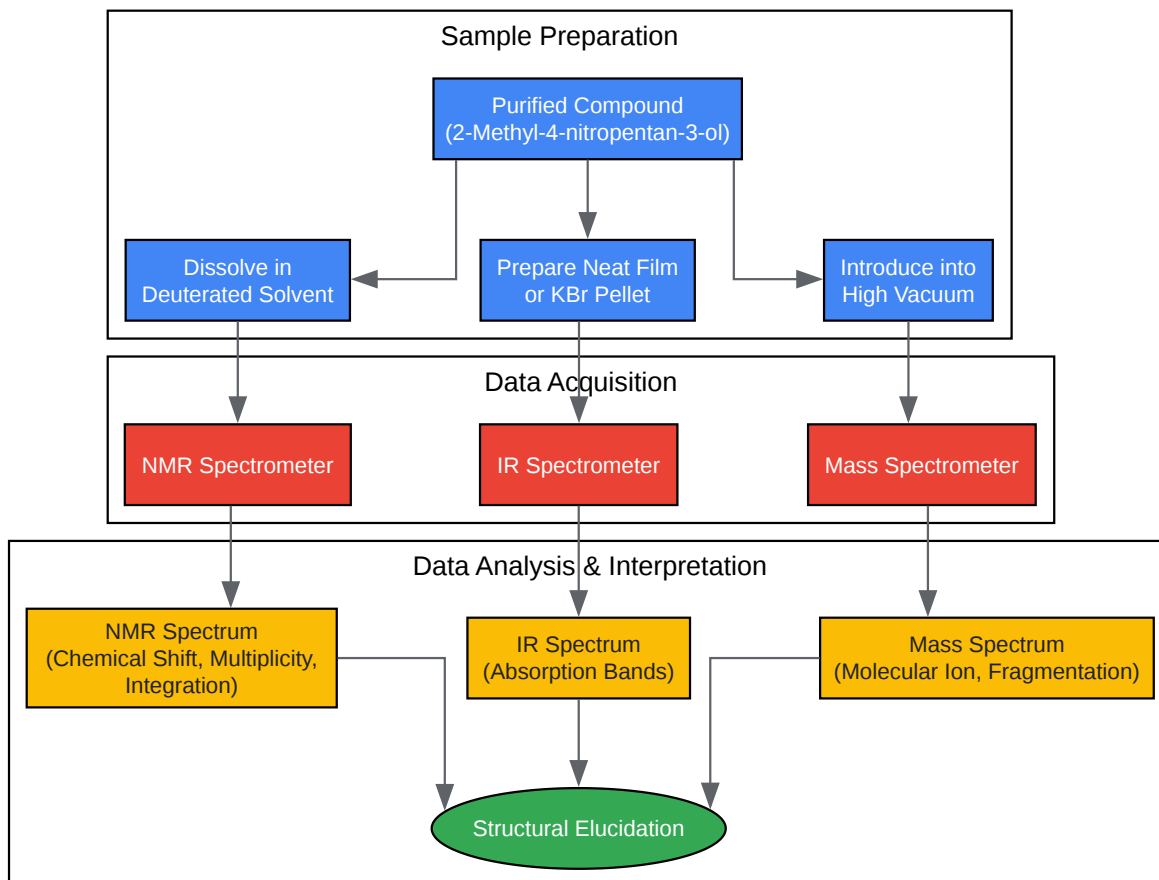
- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.[\[23\]](#)
- Ionization:
 - The sample molecules are ionized, typically using Electron Impact (EI) ionization.[\[24\]](#)[\[25\]](#)
In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[\text{M}]^+$).[\[26\]](#)
- Mass Analysis:
 - The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[27\]](#)
- Detection:
 - An electron multiplier detects the separated ions.
 - The signal is amplified and recorded by a computer.

- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
 - The other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion.^[26] The fragmentation pattern provides valuable information about the structure of the molecule.^[28]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis



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